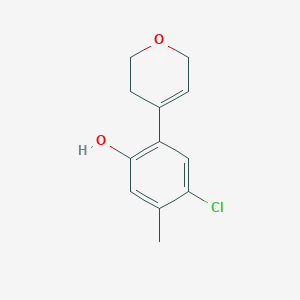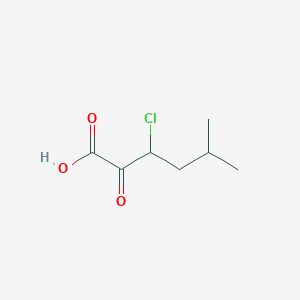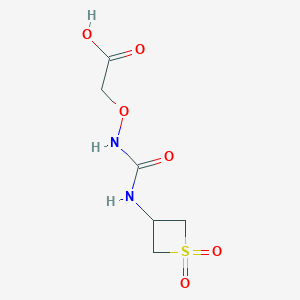
2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)acetic acid is a novel compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thietane ring with a dioxido group, a urea linkage, and an acetic acid moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)acetic acid typically involves multiple steps, starting with the formation of the thietane ring. This can be achieved through cyclization reactions involving sulfur-containing precursors. The dioxido group is introduced via oxidation reactions, often using oxidizing agents like hydrogen peroxide or peracids. The urea linkage is formed by reacting the thietane derivative with isocyanates or carbamates under controlled conditions. Finally, the acetic acid moiety is introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The thietane ring can be further oxidized to introduce additional functional groups.
Reduction: The dioxido group can be reduced to form different derivatives.
Substitution: The urea and acetic acid moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Aplicaciones Científicas De Investigación
2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thietane ring and dioxido group play crucial roles in binding to these targets, while the urea linkage and acetic acid moiety contribute to the compound’s overall stability and reactivity. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)propanoic acid
- 2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)butanoic acid
Uniqueness
Compared to similar compounds, 2-((3-(1,1-Dioxidothietan-3-yl)ureido)oxy)acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H10N2O6S |
|---|---|
Peso molecular |
238.22 g/mol |
Nombre IUPAC |
2-[(1,1-dioxothietan-3-yl)carbamoylamino]oxyacetic acid |
InChI |
InChI=1S/C6H10N2O6S/c9-5(10)1-14-8-6(11)7-4-2-15(12,13)3-4/h4H,1-3H2,(H,9,10)(H2,7,8,11) |
Clave InChI |
XDAZSQNLJADIIR-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1(=O)=O)NC(=O)NOCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


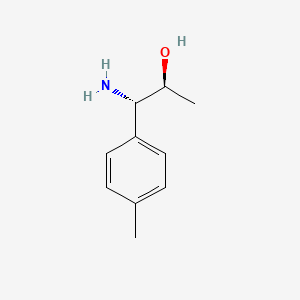
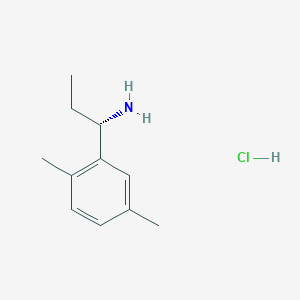
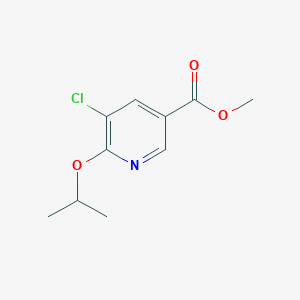
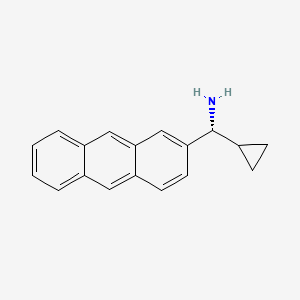
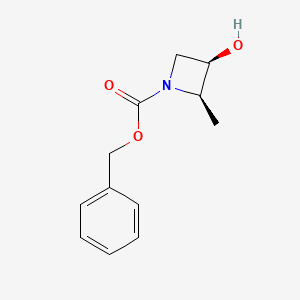
![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B13026521.png)
![(2E)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)oxyiminoacetonitrile](/img/structure/B13026535.png)
![[1,8]Naphthyridin-3-yl-methanol](/img/structure/B13026540.png)

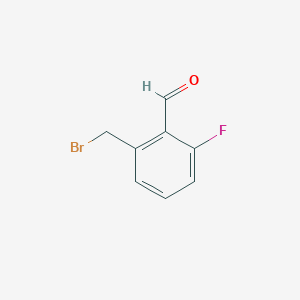
![2-Bromospiro[benzo[b]fluorene-11,9'-xanthene]](/img/structure/B13026550.png)
